An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies
An In-Depth Technical Guide to N-Methyl-3,3-diphenylpropylamine: Chemical Properties, Structure, and Synthetic Methodologies
Abstract: This technical guide provides a comprehensive overview of N-Methyl-3,3-diphenylpropylamine, a key chemical intermediate in the synthesis of various pharmaceutical agents. The document details its chemical structure, physicochemical properties, and established synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into its handling and application.
Introduction and Core Concepts
N-Methyl-3,3-diphenylpropylamine, identified by CAS Number 28075-29-8, is a tertiary amine of significant interest in medicinal chemistry.[1] Its molecular architecture, featuring a diphenylpropyl backbone, makes it a crucial precursor for synthesizing complex molecules with therapeutic potential. Notably, it is a pivotal intermediate in the industrial production of Lercanidipine, a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[2] The compound has also been identified as an intermediate for the synthesis of potential SNRI-NMDA antagonists and neuroprotectants, highlighting its versatility in drug discovery.[1] Furthermore, research has indicated its activity as a potent stimulant on the central nervous system, making it a valuable tool for investigating the transport and regulatory mechanisms of dopamine and norepinephrine.
This guide aims to consolidate the available technical information on N-Methyl-3,3-diphenylpropylamine, presenting its properties, synthesis, and handling considerations in a manner that is both scientifically rigorous and practically applicable for laboratory and industrial settings.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to understanding its reactivity, solubility, and overall behavior in chemical processes.
Molecular Structure
The IUPAC name for this compound is N-methyl-3,3-diphenylpropan-1-amine. Its structure consists of a propyl chain with two phenyl groups attached to the third carbon and a methylamino group at the first carbon.
Caption: Chemical structure of N-Methyl-3,3-diphenylpropylamine.
Physicochemical Data
The physical and chemical properties of N-Methyl-3,3-diphenylpropylamine are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 28075-29-8 | [2] |
| Molecular Formula | C₁₆H₁₉N | [2] |
| Molecular Weight | 225.33 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/oil | [2] |
| Boiling Point | 178 °C (at 10 Torr) | [2] |
| Melting Point | -75 °C | [2] |
| Density | 0.988 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in ethanol, acetone, dichloromethane | [2] |
| InChI Key | AKEGHAUFMKCWGX-UHFFFAOYSA-N |
Spectroscopic Characterization
While comprehensive, experimentally-derived spectroscopic data for N-Methyl-3,3-diphenylpropylamine is not widely published in peer-reviewed literature, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. This information is vital for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the N-methyl protons.
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Aromatic Protons (Ar-H): A complex multiplet would be expected in the range of δ 7.1-7.4 ppm, integrating to 10H, corresponding to the ten protons of the two phenyl rings.
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Methine Proton (-CHPh₂): A triplet is anticipated around δ 4.0-4.2 ppm (1H), coupled to the adjacent methylene group.
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Methylene Protons (-CH₂-): A multiplet is expected around δ 2.1-2.3 ppm (2H) for the methylene group adjacent to the methine carbon.
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Methylene Protons (-CH₂N-): A triplet would likely appear around δ 2.6-2.8 ppm (2H) for the methylene group attached to the nitrogen.
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N-Methyl Protons (-NCH₃): A singlet is expected around δ 2.3-2.5 ppm (3H).
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.
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Aromatic Carbons: Signals for the aromatic carbons are expected in the δ 125-145 ppm region. This would include signals for the ipso-carbons and the ortho-, meta-, and para-carbons of the phenyl rings.
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Methine Carbon (-C HPh₂): A signal is anticipated around δ 45-50 ppm.
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Methylene Carbons (-CH₂-): The two aliphatic methylene carbons would likely appear in the δ 30-50 ppm range.
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N-Methyl Carbon (-NCH₃): A signal for the methyl carbon attached to the nitrogen is expected around δ 35-40 ppm.
Mass Spectrometry (Predicted Fragmentation)
Electron Ionization Mass Spectrometry (EI-MS) would likely lead to characteristic fragmentation patterns.
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Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 225.
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Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the formation of a stable iminium ion.
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Benzylic Cleavage: Cleavage of the bond between the propyl chain and the diphenylmethyl group would generate a stable diphenylmethyl cation (m/z = 167).
Synthetic Methodologies
Several synthetic routes to N-Methyl-3,3-diphenylpropylamine have been developed, primarily driven by its use in pharmaceutical manufacturing. The choice of a particular method often depends on factors such as starting material availability, scalability, and environmental considerations.
Synthesis from Cinnamonitrile and Benzene
A widely cited method involves a multi-step synthesis starting from cinnamonitrile and benzene.[3] This pathway leverages classical organic reactions, including Friedel-Crafts alkylation and catalytic hydrogenation.
Caption: Workflow for the synthesis of N-Methyl-3,3-diphenylpropylamine.
Experimental Protocol Outline:
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Friedel-Crafts Alkylation: Cinnamonitrile is reacted with an excess of benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3,3-diphenylpropionitrile. The reaction is typically performed at low temperatures to control reactivity and minimize side products.
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Causality: The Lewis acid activates the nitrile group, facilitating the electrophilic attack of the benzene ring onto the β-carbon of the cinnamonitrile.
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Catalytic Hydrogenation: The resulting 3,3-diphenylpropionitrile is then reduced to the primary amine, 3,3-diphenylpropylamine. This is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[3]
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Causality: The metal catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond of the nitrile, converting it to a primary amine.
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Schiff Base Formation and Methylation: The 3,3-diphenylpropylamine is reacted with an aldehyde (such as formaldehyde) to form a Schiff base. This intermediate is then methylated, for instance with a methylating agent, to introduce the methyl group onto the nitrogen. Subsequent hydrolysis yields the final product.[3]
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Causality: The formation of the Schiff base provides a pathway to introduce the methyl group onto the nitrogen atom through nucleophilic attack.
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Synthesis via Demethylation
An alternative approach involves the demethylation of N,N-dimethyl-3,3-diphenylpropylamine.[4] This method is advantageous when the dimethylated precursor is readily available.
Experimental Protocol Outline:
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Carbamate Formation: N,N-dimethyl-3,3-diphenylpropylamine is reacted with a reagent that facilitates demethylation to form a carbamate derivative.
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Hydrolysis: The resulting carbamate is then hydrolyzed under acidic or basic conditions to yield N-Methyl-3,3-diphenylpropylamine.[4]
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Causality: This two-step process allows for the selective removal of one methyl group from the tertiary amine, providing a controlled route to the desired secondary amine.
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Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling N-Methyl-3,3-diphenylpropylamine.
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General Hazards: The compound may be irritating to the eyes, skin, and respiratory system.[2]
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Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
N-Methyl-3,3-diphenylpropylamine is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis, while involving multiple steps, relies on well-established and scalable chemical transformations. A thorough understanding of its chemical properties, structural characteristics, and synthetic pathways, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly in the synthesis of pharmaceuticals like Lercanidipine. Further research into optimizing its synthesis to enhance yield and reduce environmental impact remains an area of active interest.
References
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ChemBK. N-methyl-3,3-diphenylpropylamine. [Link]
- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
- Google Patents. KR101029643B1 - Process for preparing N-methyl-3,3-diphenylpropylamine.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Parenago, O. P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 438–443. [Link]
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SIELC Technologies. N-Methyl-3,3-diphenylpropylamine. [Link]
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The Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]
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Noggle, F. T., Clark, C. R., & DeRuiter, J. (1993). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug Isomers. Journal of Pharmaceutical and Biomedical Analysis, 11(9), 835-845. [Link]
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SciSpace. 3,3-Diphenylpropylamine derivatives, process for their preparation and use. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Doc Brown's Chemistry. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis. [Link]
Sources
- 1. N-Methyl-3,3-diphenylpropylamine | 28075-29-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
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